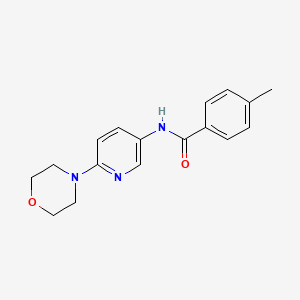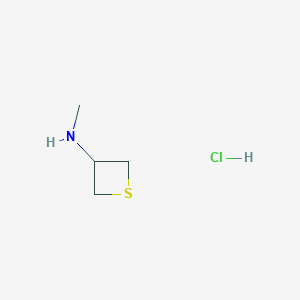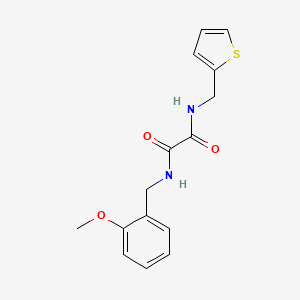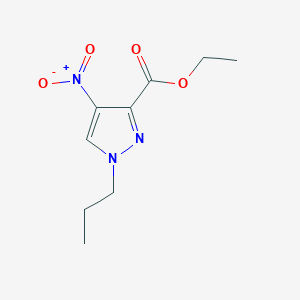
ethyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl ester group at the 3-position, a nitro group at the 4-position, and a propyl group at the 1-position of the pyrazole ring. Pyrazole derivatives have gained significant attention due to their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemistry, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of hydrazine with a β-ketoester, followed by nitration and esterification reactions. One common method involves the reaction of 1-propyl-3-pyrazolecarboxylic acid with concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position . The resulting nitro compound is then esterified using ethanol to form the ethyl ester derivative.
Industrial Production Methods
Industrial production of pyrazole derivatives often employs multicomponent reactions and green chemistry approaches to enhance efficiency and reduce environmental impact. Techniques such as microwave-assisted synthesis and solvent-free conditions are increasingly being used to produce these compounds on a larger scale .
化学反应分析
Types of Reactions
Ethyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Cyclization: Acidic or basic catalysts to facilitate ring closure.
Major Products Formed
Reduction: 4-amino-1-propyl-1H-pyrazole-3-carboxylate.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Cyclization: Polycyclic compounds with potential biological activity.
科学研究应用
Ethyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties
作用机制
The mechanism of action of ethyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions plays a crucial role in its activity .
相似化合物的比较
Ethyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate: Similar structure but with a methyl group at the 1-position.
1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
2-methyl-4-nitro-5-propyl-3-pyrazolecarboxylic acid ethyl ester: Similar structure but with a different substitution pattern on the pyrazole ring.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their molecular structures.
属性
IUPAC Name |
ethyl 4-nitro-1-propylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-3-5-11-6-7(12(14)15)8(10-11)9(13)16-4-2/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPUOLCKCNMJQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)OCC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
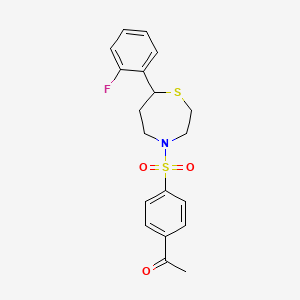
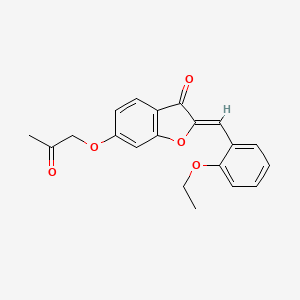
![6-{[2-(azepan-1-yl)ethyl]sulfanyl}-4-(trifluoromethyl)-[2,4'-bipyridine]-5-carbonitrile](/img/structure/B2599624.png)
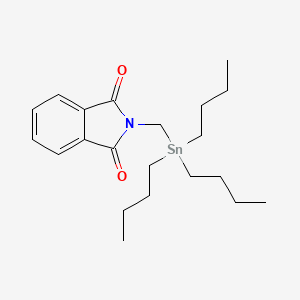
![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2599628.png)
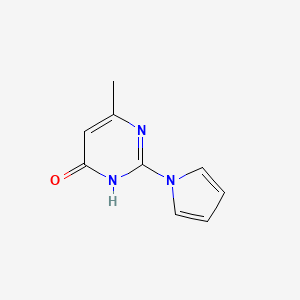
![(1R,18S,25S,29S)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione](/img/structure/B2599630.png)
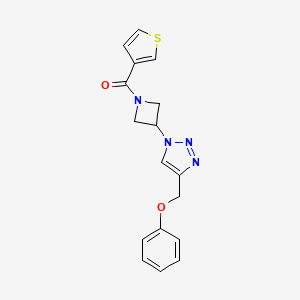
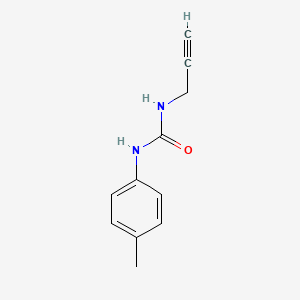
![3-{3-[4-(Methylsulfanyl)phenoxy]phenyl}-3-oxopropanenitrile](/img/structure/B2599633.png)
![diethyl 1-[2-(4-bromophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2599635.png)
